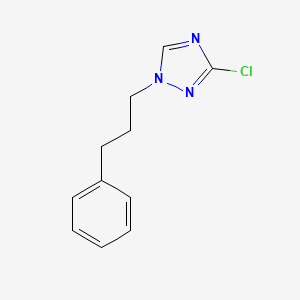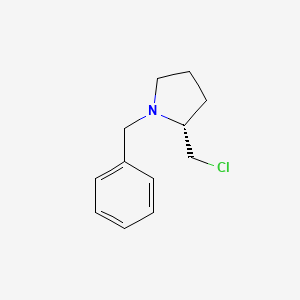
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloromethyl group attached to the second carbon atom of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of (2R)-pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of substituted methylformyl reagents to modify the physicochemical properties of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, amines, and alcohols, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor interactions due to its chiral nature and functional groups.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity, while the chloromethyl group allows for covalent modification of the target. This dual functionality makes it a valuable tool in biochemical studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(chloromethyl)-1-[(2,4-dimethylphenyl)carbonyl]pyrrolidine: Similar in structure but with a different substituent on the nitrogen atom.
(2R)-2-(chloromethyl)-1-{[(2S,3R)-2-methyloxolan-3-yl]carbonyl}pyrrolidine: Contains an additional oxolan ring, providing different chemical properties.
Uniqueness
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine is unique due to its specific combination of a benzyl group and a chloromethyl group on a chiral pyrrolidine ring. This combination provides distinct reactivity and binding properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine |
InChI |
InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Clave InChI |
QDLRSEZDDYKFTJ-GFCCVEGCSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CCl |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)

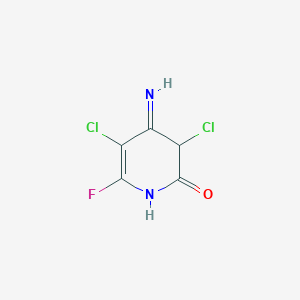
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)
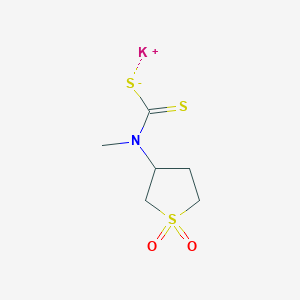
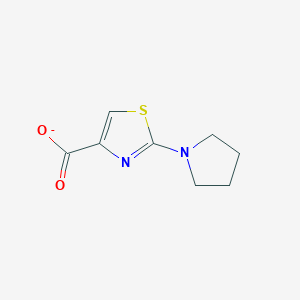
![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)

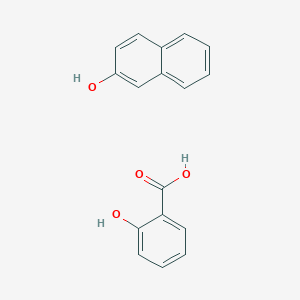
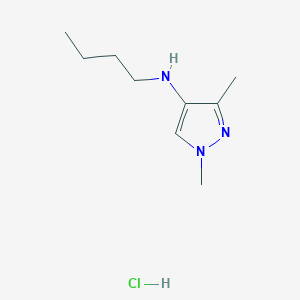
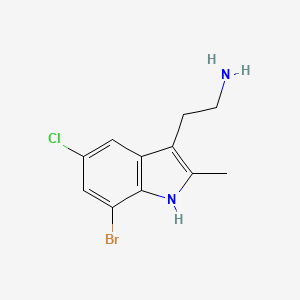
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)
